
3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonylchloride: is an organic compound with a complex structure that includes a chloro, cyano, hydroxy, and sulfonyl chloride functional group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonylchloride typically involves multiple steps starting from simpler aromatic compounds. One common method involves the chlorination of 2-hydroxybenzenesulfonyl chloride followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired substitution and functional group transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and cyanation processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The cyano group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted by various nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, ethanol, or thiolates in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Sulfonamides, sulfonates, and sulfonothioates.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonylchloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the materials science industry, this compound is used in the synthesis of specialty polymers and dyes. Its functional groups allow for the creation of materials with specific properties such as enhanced thermal stability or unique optical characteristics.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonylchloride depends on its specific application. In biological systems, its sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The cyano group may also interact with biological targets, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-cyano-2-hydroxybenzene-1-sulfonylchloride
- 3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonamide
- 3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonate
Comparison: Compared to its analogs, 3-Chloro-5-cyano-2-hydroxybenzene-1-sulfonylchloride is unique due to the presence of both a sulfonyl chloride and a cyano group, which confer distinct reactivity and potential applications. The sulfonyl chloride group is particularly reactive, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H3Cl2NO3S |
|---|---|
Molekulargewicht |
252.07 g/mol |
IUPAC-Name |
3-chloro-5-cyano-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-5-1-4(3-10)2-6(7(5)11)14(9,12)13/h1-2,11H |
InChI-Schlüssel |
BNGHQASHGWBLCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


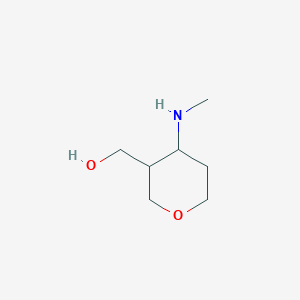
![Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B13029915.png)
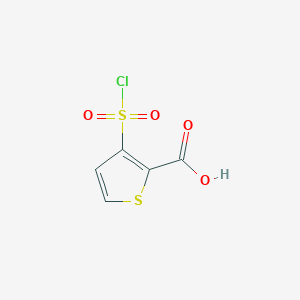
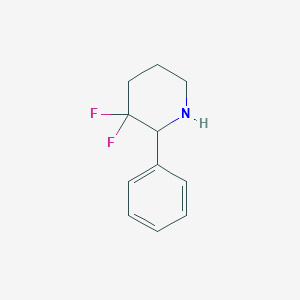
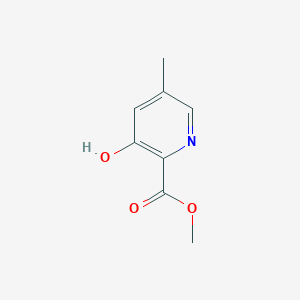
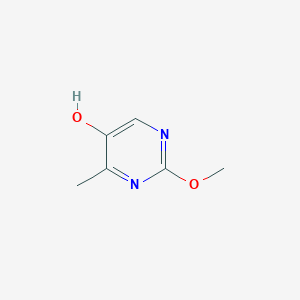
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13029938.png)
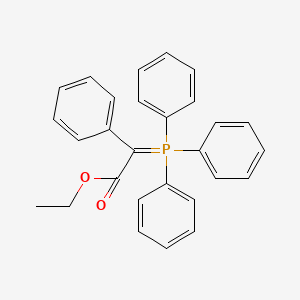
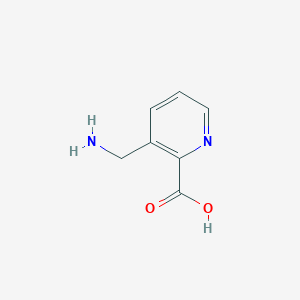
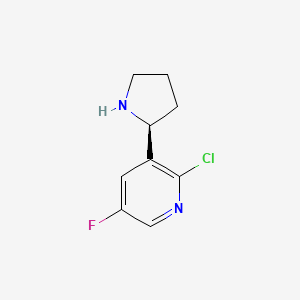
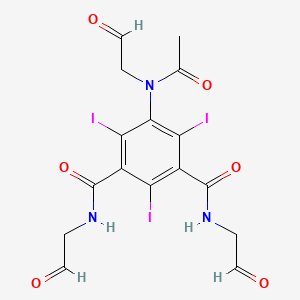
![Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
![benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate](/img/structure/B13029976.png)
![tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
